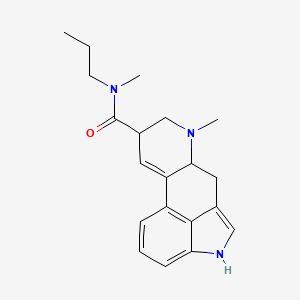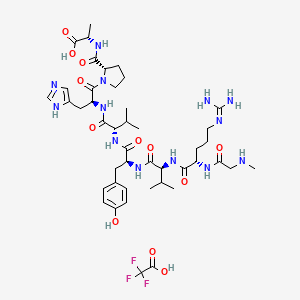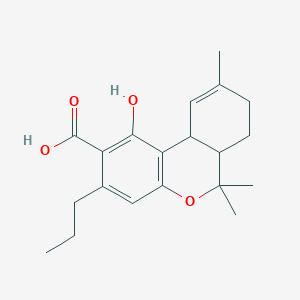
Tetrahydrocannabivarinic Acid (CRM)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrocannabivarinic Acid is a cannabinoid found in the Cannabis plant. It is a propyl analogue of tetrahydrocannabinol, differing by the length of its side chain. This compound is known for its potential therapeutic benefits, including neuroprotection, appetite suppression, and glycemic control .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrocannabivarinic Acid can be synthesized through the biosynthesis pathway of cannabinoids. The process involves the synthesis of divarinic acid and olivetolic acid, which then react with geranyl pyrophosphate to form cannabigerovarinic acid. This compound is further converted into tetrahydrocannabivarinic acid through the action of specific synthase enzymes .
Industrial Production Methods: Industrial production of tetrahydrocannabivarinic acid typically involves the extraction from Cannabis plants, followed by purification using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrocannabivarinic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert tetrahydrocannabivarinic acid into various oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Decarboxylation: This is a common reaction where tetrahydrocannabivarinic acid loses a carboxyl group to form tetrahydrocannabivarin.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Decarboxylation: This reaction typically occurs under heat or light exposure.
Major Products:
Oxidation: Various oxidized cannabinoids.
Reduction: Reduced cannabinoids with modified functional groups.
Decarboxylation: Tetrahydrocannabivarin.
Scientific Research Applications
Tetrahydrocannabivarinic Acid has several scientific research applications:
Chemistry: Used in the study of cannabinoid synthesis and reactions.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Potential therapeutic applications for neuroprotection, appetite suppression, and glycemic control.
Industry: Utilized in the development of cannabinoid-based products and pharmaceuticals.
Mechanism of Action
Tetrahydrocannabivarinic Acid exerts its effects through interactions with cannabinoid receptors. It acts as an antagonist at cannabinoid receptor type 1 and a partial agonist at cannabinoid receptor type 2. Additionally, it interacts with other receptors such as GPR55 and 5-HT1A, contributing to its diverse pharmacological profile .
Comparison with Similar Compounds
Tetrahydrocannabinolic Acid: Another cannabinoid with similar biosynthesis pathways but different pharmacological effects.
Cannabidiolic Acid: Shares some structural similarities but has distinct therapeutic properties.
Uniqueness: Tetrahydrocannabivarinic Acid is unique due to its propyl side chain, which differentiates it from other cannabinoids like tetrahydrocannabinol and cannabidiolic acid. This structural difference contributes to its unique pharmacological profile and potential therapeutic benefits .
Properties
IUPAC Name |
1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-5-6-12-10-15-17(18(21)16(12)19(22)23)13-9-11(2)7-8-14(13)20(3,4)24-15/h9-10,13-14,21H,5-8H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSYWEWTWDEVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
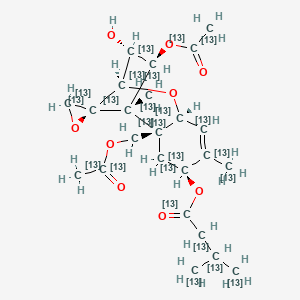
![12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B10821260.png)
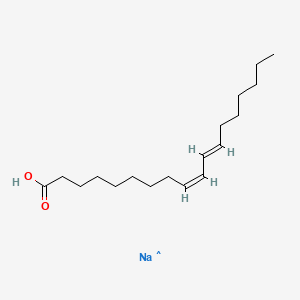
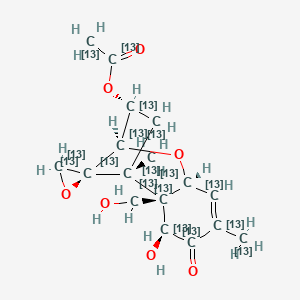
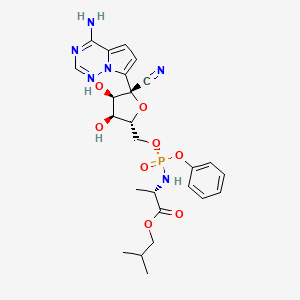

![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10821291.png)
![(11R,12R,15S,24S,25S)-12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B10821298.png)
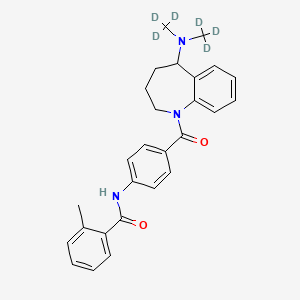
![[Leu15]-Gastrin I (human)](/img/structure/B10821309.png)
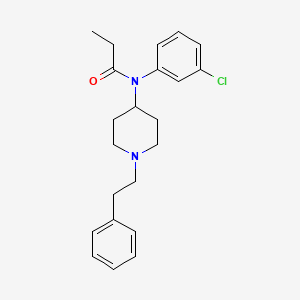
![2-Methylpropyl 2-[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10821324.png)
